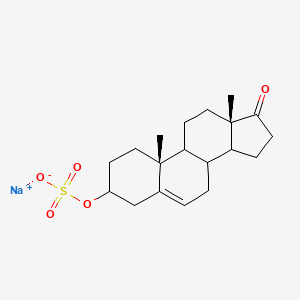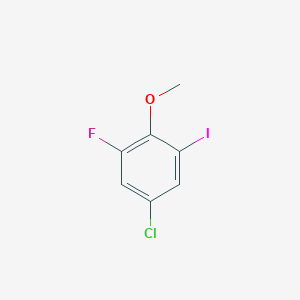
4-Chloro-2-fluoro-6-iodoanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-fluoro-6-iodoanisole is an organic compound with the molecular formula C7H5ClFIO It is a halogenated anisole derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
Métodos De Preparación
The synthesis of 4-Chloro-2-fluoro-6-iodoanisole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Methoxylation: Introduction of the methoxy group (-OCH3) to the benzene ring, often achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
4-Chloro-2-fluoro-6-iodoanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of multiple halogen atoms makes it suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Aplicaciones Científicas De Investigación
4-Chloro-2-fluoro-6-iodoanisole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern allows for selective functionalization and derivatization.
Biology and Medicine: Potential applications in the development of pharmaceuticals and biologically active compounds. The compound’s structure can be modified to create molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials. Its halogenated structure imparts unique properties, making it useful in various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-fluoro-6-iodoanisole depends on its specific application. In chemical reactions, the compound’s halogen atoms can participate in various mechanisms, such as nucleophilic substitution or oxidative addition. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.
Comparación Con Compuestos Similares
4-Chloro-2-fluoro-6-iodoanisole can be compared with other halogenated anisole derivatives, such as:
- 4-Bromo-2-fluoro-6-iodoanisole
- 4-Chloro-2-fluoro-6-bromoanisole
- 4-Chloro-2-fluoro-6-iodophenol
These compounds share similar structural features but differ in the type and position of halogen atoms. The presence of different halogens can influence the compound’s reactivity, stability, and potential applications. This compound is unique due to its specific combination of chlorine, fluorine, and iodine atoms, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H5ClFIO |
|---|---|
Peso molecular |
286.47 g/mol |
Nombre IUPAC |
5-chloro-1-fluoro-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C7H5ClFIO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |
Clave InChI |
UFAFICUUCILRGN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1I)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


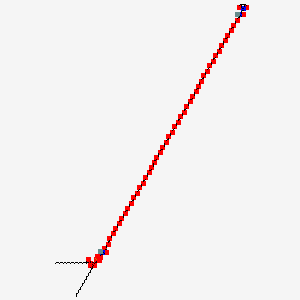
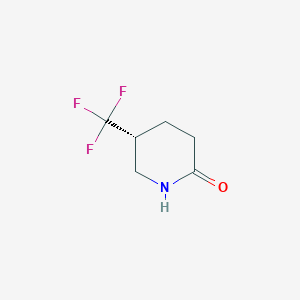
![10,16-diiodo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14034519.png)
![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)
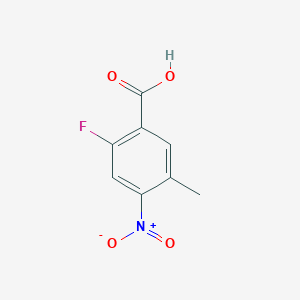

![Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14034544.png)
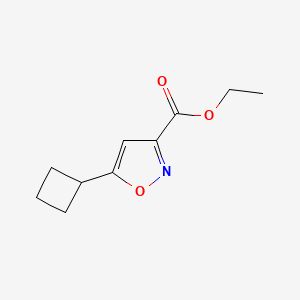
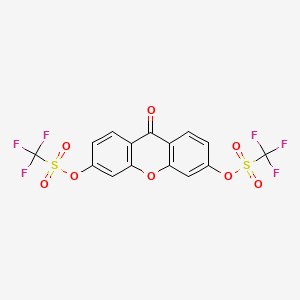
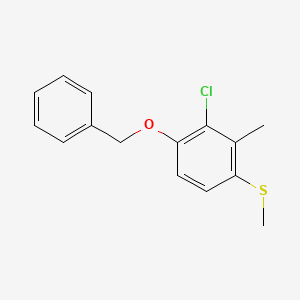
![tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)

